molecular formula C33H42O9 B12382048 Euphoscopin B

Euphoscopin B

Cat. No.: B12382048
M. Wt: 582.7 g/mol
InChI Key: JDXJTMWWGZXTGE-LWGSUKMOSA-N
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Description

Euphoscopin B is a cytotoxic macrocyclic diterpene isolated from the plant Euphorbia helioscopia L. This compound belongs to the jatrophane-type diterpenes, which are known for their complex structures and diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Euphoscopin B is primarily isolated from the plant Euphorbia helioscopia L. The preparation involves the percolation or maceration of powdered plant material with a mixture of dichloromethane and acetone (2:1) at room temperature. The extract is then suspended in a methanol-water mixture (75:25) after concentration and subjected to vacuum filtration .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through extraction from natural sources, which limits its availability for extensive research and application .

Chemical Reactions Analysis

Types of Reactions

Euphoscopin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Euphoscopin B has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of macrocyclic diterpenes.

    Biology: Investigated for its cytotoxic effects on various cell lines, making it a potential candidate for cancer therapy.

    Medicine: Explored for its potential use in developing new anticancer drugs.

Mechanism of Action

Euphoscopin B exerts its effects primarily through its cytotoxic activity. The compound targets and inhibits the function of P-glycoprotein, a protein involved in multidrug resistance in cancer cells. By inhibiting P-glycoprotein, this compound can enhance the efficacy of chemotherapeutic agents and overcome drug resistance .

Comparison with Similar Compounds

Similar Compounds

  • Euphoscopin C
  • Euphornin L
  • Euphohelioscopin C
  • Epieuphoscopin B

Uniqueness

This compound is unique due to its specific structure and potent cytotoxic activity. Compared to other similar compounds, this compound has shown significant efficacy in inhibiting P-glycoprotein, making it a valuable compound for overcoming multidrug resistance in cancer therapy .

Properties

Molecular Formula

C33H42O9

Molecular Weight

582.7 g/mol

IUPAC Name

[(1S,2R,3aR,4R,5R,6Z,11R,12E,13aS)-3a,4,11-triacetyloxy-2,5,8,8,12-pentamethyl-9-oxo-1,2,3,4,5,10,11,13a-octahydrocyclopenta[12]annulen-1-yl] benzoate

InChI

InChI=1S/C33H42O9/c1-19-14-15-32(7,8)28(37)17-27(39-22(4)34)20(2)16-26-29(41-31(38)25-12-10-9-11-13-25)21(3)18-33(26,42-24(6)36)30(19)40-23(5)35/h9-16,19,21,26-27,29-30H,17-18H2,1-8H3/b15-14-,20-16+/t19-,21-,26+,27-,29+,30-,33-/m1/s1

InChI Key

JDXJTMWWGZXTGE-LWGSUKMOSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C(/[C@@H](CC(=O)C(/C=C\[C@H]([C@H]2OC(=O)C)C)(C)C)OC(=O)C)\C)OC(=O)C

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C=C(C(CC(=O)C(C=CC(C2OC(=O)C)C)(C)C)OC(=O)C)C)OC(=O)C

Origin of Product

United States

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